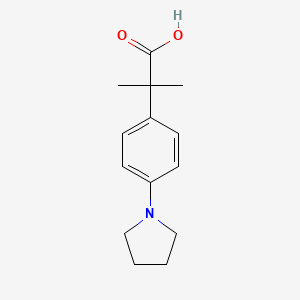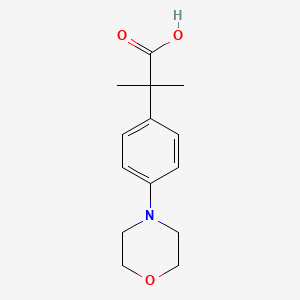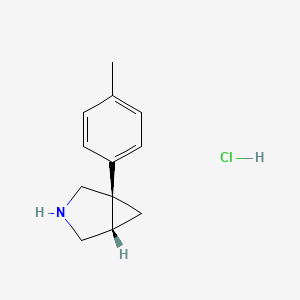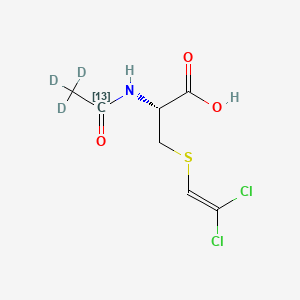
N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 is a specialized compound used primarily in scientific research. It is a derivative of L-cysteine, modified with an acetyl group and a dichloroethenyl moiety. The compound is labeled with carbon-13 and deuterium, which makes it useful in various analytical and biochemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 typically involves the following steps:
Starting Material: The synthesis begins with L-cysteine, which is commercially available.
Acetylation: L-cysteine is acetylated using acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-cysteine.
Introduction of Dichloroethenyl Group: The N-acetyl-L-cysteine is then reacted with 2,2-dichloroethene in the presence of a suitable catalyst to introduce the dichloroethenyl group.
Isotopic Labeling: The final step involves the incorporation of carbon-13 and deuterium labels. This can be achieved by using isotopically labeled reagents during the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product.
化学反应分析
Types of Reactions
N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dichloroethenyl group to a chloroethenyl or ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloroethenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Chloroethenyl or ethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and NMR spectroscopy.
Biology: Employed in studies of metabolic pathways and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for exposure to certain chemicals.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 involves its interaction with biological molecules. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then interact with cellular components, affecting metabolic pathways and cellular functions.
相似化合物的比较
Similar Compounds
N-Acetyl-L-cysteine: A precursor in the synthesis of N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3.
S-(2,2-Dichloroethenyl)-L-cysteine: Lacks the acetyl group and isotopic labeling.
N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine: Similar structure but without isotopic labels.
Uniqueness
This compound is unique due to its isotopic labeling, which makes it particularly useful in analytical and biochemical studies. The presence of carbon-13 and deuterium allows for precise tracking and quantification in various experimental setups.
属性
IUPAC Name |
(2R)-3-(2,2-dichloroethenylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl2NO3S/c1-4(11)10-5(7(12)13)2-14-3-6(8)9/h3,5H,2H2,1H3,(H,10,11)(H,12,13)/t5-/m0/s1/i1D3,4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYGORWCAPEHPX-RIVLQAMOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC=C(Cl)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[13C](=O)N[C@@H](CSC=C(Cl)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
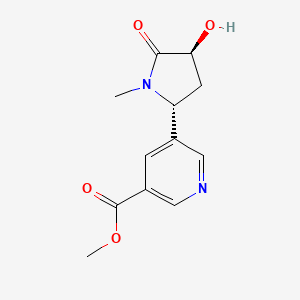


![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone](/img/structure/B565226.png)

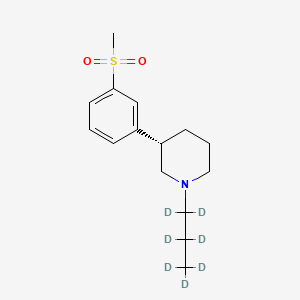
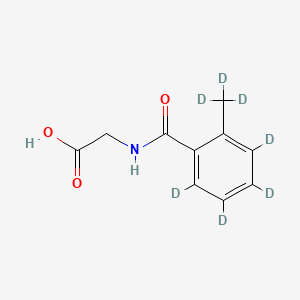
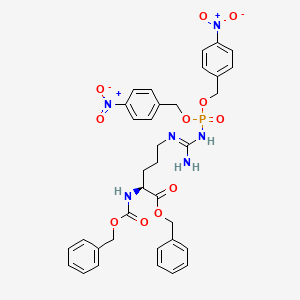
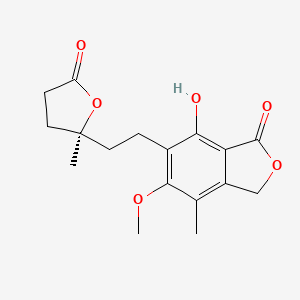
![2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B565234.png)
